

# Quinolin-4-ylmethanamine dihydrochloride

## physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: *Quinolin-4-ylmethanamine  
dihydrochloride*

Cat. No.: *B1520125*

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An In-depth Technical Guide to **Quinolin-4-ylmethanamine Dihydrochloride** for Researchers and Drug Development Professionals

## Introduction

**Quinolin-4-ylmethanamine dihydrochloride** is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a derivative of quinoline, a scaffold present in numerous natural and synthetic bioactive compounds, it offers a unique combination of structural rigidity and functional versatility. The quinoline core is famously associated with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.<sup>[1][2]</sup> This dihydrochloride salt provides improved handling and formulation characteristics, particularly enhanced aqueous solubility, compared to its free base form.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a foundational understanding of the compound's core physicochemical properties, the causality behind the experimental methods used to determine them, and practical insights into its synthesis, stability, and handling. The objective is to empower scientists to effectively utilize this versatile intermediate in their research endeavors, from initial reaction design to advanced drug discovery programs.

## Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all scientific investigation. **Quinolin-4-ylmethanamine dihydrochloride** is structurally defined by a quinoline ring substituted at the 4-position with an aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>). The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the two basic nitrogen centers: the primary amine and the quinoline ring nitrogen.

Identifier	Value	Source
IUPAC Name	quinolin-4-ylmethanamine;dihydrochloride	Chem-Impex[3]
CAS Number	878778-84-8	Chem-Impex[3]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> N <sub>2</sub> · 2HCl	Chem-Impex[3]
Molecular Weight	231.12 g/mol	Chem-Impex[3]
Appearance	Yellow crystals	Chem-Impex[3]
PubChem CID	20106596	Chem-Impex[3]

## Core Physicochemical Properties: Data and Determination

The physicochemical profile of a drug candidate or intermediate dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. While some data for **Quinolin-4-ylmethanamine dihydrochloride** is available from commercial suppliers, key experimental values are not widely published. This section presents the known data and provides robust, field-proven protocols for determining the critical missing parameters.

## Summary of Physicochemical Data

The following table summarizes the available and computed data for Quinolin-4-ylmethanamine and its dihydrochloride salt. It is critical to note the distinction between computed values for the free base and the properties of the salt form, which is the subject of this guide.

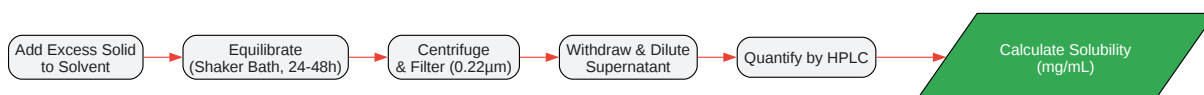
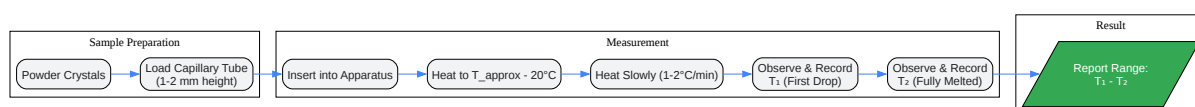
Property	Value	Method/Comment	Source
Molecular Weight	231.12 g/mol	(Dihydrochloride Salt)	Chem-Impex[3]
Appearance	Yellow crystals	(Dihydrochloride Salt)	Chem-Impex[3]
Melting Point	Data not available	See Protocol 2.2.1 for determination.	-
Aqueous Solubility	Data not available	Expected to be higher than the free base. See Protocol 2.2.2 for determination.	-
pKa	Data not available	Two basic centers are expected. See Protocol 2.2.3 for determination. The pKa of the parent quinoline is 4.90.	PubChem[4]
LogP (Octanol/Water)	1.1	Computed (XLogP3) for the free base, not the dihydrochloride salt. See Protocol 2.2.4 for experimental determination.	PubChem[5]

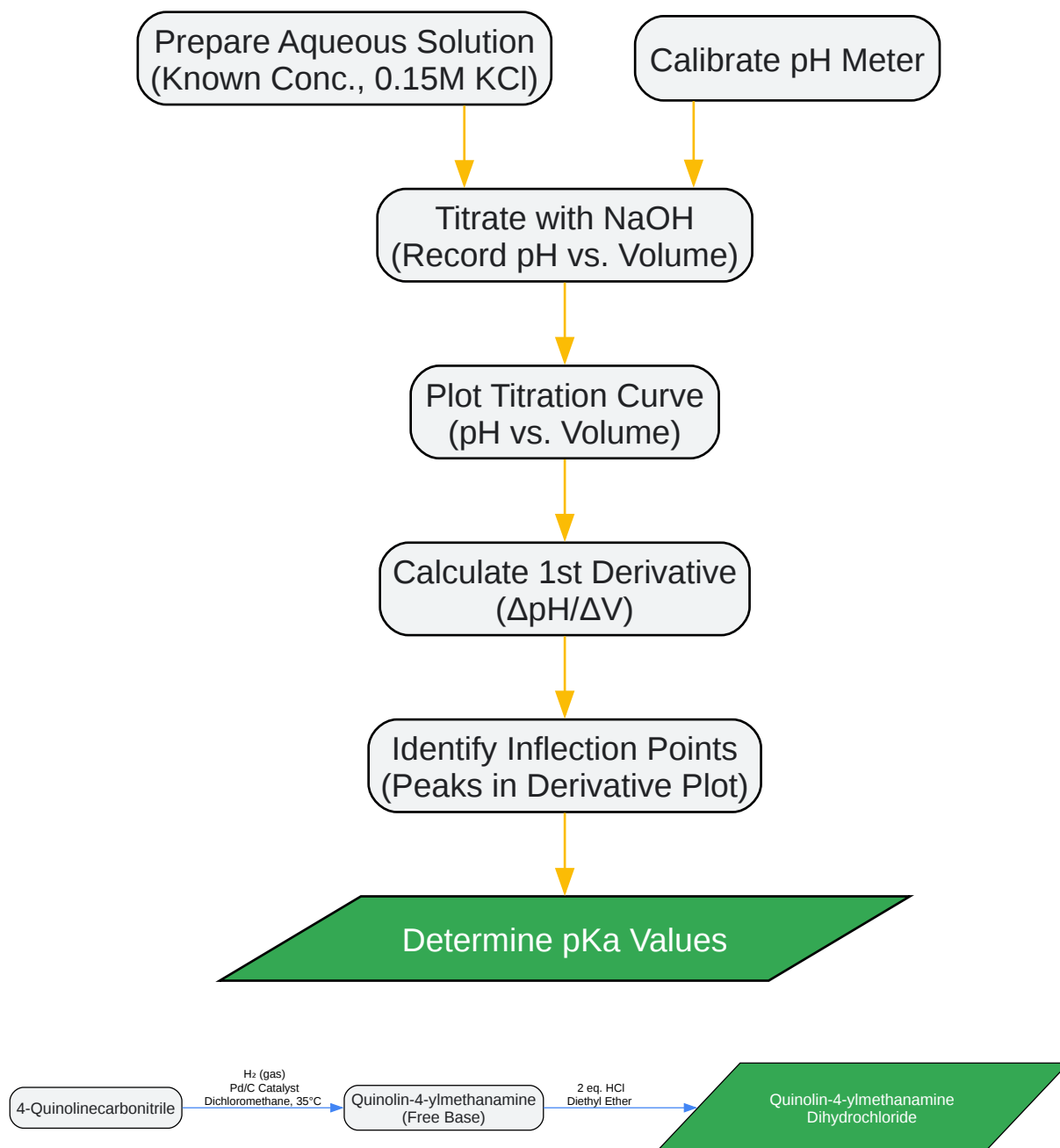
## Experimental Protocols for Core Property Determination

The following protocols are designed to be self-validating systems, providing researchers with the methodology to generate reliable, in-house data. The choice of these specific methods is guided by their prevalence and acceptance in the pharmaceutical industry for accuracy and reproducibility.

- **Causality:** The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically <2 °C) is characteristic of a pure compound, whereas impurities depress and broaden this range.[6] This method relies on controlled heating and precise visual observation to establish this critical physical constant.

- Methodology:
  - Sample Preparation: Finely powder a small sample of the yellow crystals. Tap the open end of a glass capillary tube into the powder to load a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 1-2 mm.<sup>[6]</sup>
  - Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
  - Rapid Determination (Optional): Heat the block rapidly to determine an approximate melting range. Allow the apparatus to cool.
  - Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
  - Data Recording: Record the temperature at which the first droplet of liquid appears ( $T_1$ ) and the temperature at which the last crystal melts completely ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ .





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- 6. Quinolin-3-ylmethanamine | C<sub>10</sub>H<sub>10</sub>N<sub>2</sub> | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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